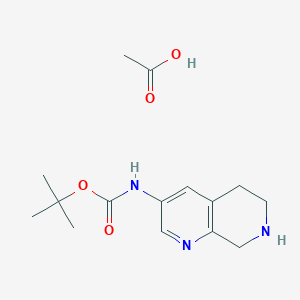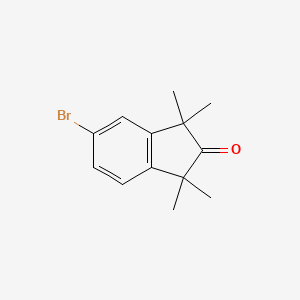![molecular formula C11H13ClOS B13929576 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of propanoyl chloride and contains a phenylmethylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride typically involves the reaction of 2-methylpropanoyl chloride with benzyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction can be represented as follows:
2-Methylpropanoyl chloride+Benzyl mercaptan→2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride involves the reactivity of the acyl chloride group. The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The phenylmethylthio group can also participate in oxidation and reduction reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoyl chloride: Lacks the phenylmethylthio group.
Benzoyl chloride: Contains a benzoyl group instead of the 2-methyl-2-[(phenylmethyl)thio] group.
2-Methyl-2-phenylpropanoyl chloride: Contains a phenyl group instead of the phenylmethylthio group.
Uniqueness
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is unique due to the presence of both the 2-methylpropanoyl and phenylmethylthio groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and research applications.
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-2-methylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
HQPDBGWHKDKFKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)Cl)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)




![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)




![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
